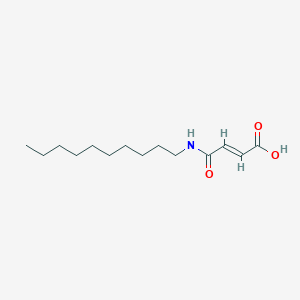
N-Decylmaleamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Decylmaleamic acid: is an organic compound with the molecular formula C14H25NO3 . It is a derivative of maleamic acid, where the hydrogen atom of the amide group is replaced by a decyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Decylmaleamic acid can be synthesized through the reaction of maleic anhydride with decylamine. The reaction typically occurs in an organic solvent such as tetrahydrofuran or dichloromethane. The reaction conditions often involve mild heating to facilitate the formation of the amide bond .
Industrial Production Methods: The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: N-Decylmaleamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Decanoic acid and maleic acid derivatives.
Reduction: Decylamine and maleic acid derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Decylmaleamic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-Decylmaleamic acid involves its ability to interact with various molecular targets. The decyl group imparts hydrophobic properties, allowing the compound to interact with lipid membranes and hydrophobic regions of proteins. The amide group can form hydrogen bonds with other molecules, facilitating its binding to specific targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
- N-Octylmaleamic acid
- N-Dodecylmaleamic acid
- N-Hexylmaleamic acid
Comparison: N-Decylmaleamic acid is unique due to its specific decyl group, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in applications requiring amphiphilic properties. Compared to N-Octylmaleamic acid and N-Hexylmaleamic acid, this compound has a longer hydrophobic chain, enhancing its ability to interact with lipid membranes. On the other hand, N-Dodecylmaleamic acid has a longer chain, which may increase its hydrophobic interactions but could also affect its solubility in aqueous environments .
Propiedades
Número CAS |
50985-46-1 |
|---|---|
Fórmula molecular |
C14H25NO3 |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
(E)-4-(decylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-12-15-13(16)10-11-14(17)18/h10-11H,2-9,12H2,1H3,(H,15,16)(H,17,18)/b11-10+ |
Clave InChI |
PSNAHWRZQOSIQE-ZHACJKMWSA-N |
SMILES isomérico |
CCCCCCCCCCNC(=O)/C=C/C(=O)O |
SMILES canónico |
CCCCCCCCCCNC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


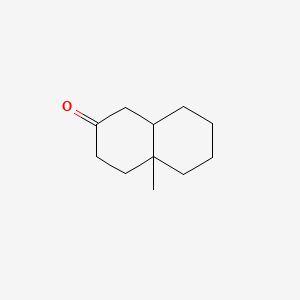

![Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11951894.png)
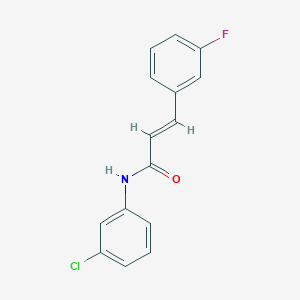
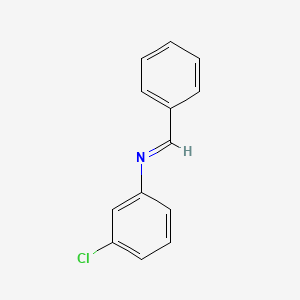
![2-phenoxyethyl N-[2-methyl-5-(2-phenoxyethoxycarbonylamino)phenyl]carbamate](/img/structure/B11951900.png)
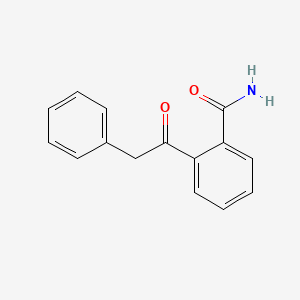



![1-Azaspiro[3.3]heptane](/img/structure/B11951927.png)



